Diethanolamine fusidate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZZCXRLEFBPLZ-JCJNLNMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020012 | |
| Record name | Diethanolamine fusidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16391-75-6 | |
| Record name | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16391-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethanolamine fusidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethanolamine fusidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHANOLAMINE FUSIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Diethanolamine Fusidate S Biological Action
Ribosomal Inhibition and Elongation Factor G (EF-G) Interaction
The primary molecular target of Diethanolamine (B148213) fusidate is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, the compound interferes with the function of Elongation Factor G (EF-G), a crucial protein involved in the translocation step of protein elongation. medkoo.com EF-G, a GTPase, facilitates the movement of the ribosome along the messenger RNA (mRNA) template, a process essential for the sequential addition of amino acids to the growing polypeptide chain. medkoo.com
Diethanolamine fusidate exerts its inhibitory effect by binding to the EF-G-ribosome complex after the hydrolysis of GTP to GDP. bioscience.co.uk This binding event effectively "locks" EF-G onto the ribosome, preventing its dissociation. bioscience.co.uk The formation of this stable ternary complex of ribosome-EF-G-GDP-fusidic acid is the cornerstone of the compound's antibacterial action. By trapping EF-G on the ribosome, this compound stalls the entire protein synthesis machinery.
Disruption of Bacterial Protein Synthesis Pathways
The stabilization of the EF-G-ribosome complex by this compound leads to a profound disruption of bacterial protein synthesis pathways. The most immediate consequence is the inhibition of the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. This movement is a prerequisite for the ribosome to read the next codon on the mRNA and for the elongation of the polypeptide chain to continue. By preventing the release of EF-G, this compound physically obstructs this critical step. nih.gov
Furthermore, the persistent binding of EF-G to the ribosome also interferes with the subsequent recycling of ribosomes. After a round of protein synthesis is complete, EF-G, in conjunction with ribosome recycling factor (RRF), is responsible for the disassembly of the post-termination ribosomal complex, allowing the ribosomal subunits to be reused for new rounds of translation. bioscience.co.uk The presence of this compound inhibits this disassembly process, further depleting the pool of available ribosomes for protein synthesis. nih.gov This dual inhibition of both elongation and ribosome recycling contributes to the potent bacteriostatic effect of the compound.
Investigations into Ancillary Pharmacological Activities
In addition to its antibacterial properties, fusidic acid has demonstrated significant anti-inflammatory effects. researchgate.net Research indicates that its topical application can effectively reduce edema in a dose-dependent manner. nih.gov This anti-inflammatory action is associated with the downregulation of key pro-inflammatory cytokines. nih.govnih.gov
One of the proposed mechanisms for its anti-inflammatory activity is the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are lipid compounds that play a crucial role in the inflammatory cascade. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Studies have shown that fusidic acid can inhibit the expression of COX-2, an inducible enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov By suppressing COX-2 expression, fusidic acid effectively reduces the local production of prostaglandins, thereby mitigating the inflammatory response.
| Mediator | Effect of Fusidic Acid | Reference |
|---|---|---|
| IL-1β | Inhibition of TPA-induced upregulation | nih.govnih.gov |
| TNF-α | Inhibition of TPA-induced upregulation | nih.govnih.gov |
| COX-2 | Inhibition of TPA-induced upregulation | nih.govnih.gov |
The ancillary pharmacological profile of fusidic acid extends to potential immunomodulatory activities. nih.gov Studies have revealed that fusidic acid can suppress cell-mediated immunity. nih.gov This has been demonstrated by the prolonged survival of allografts in animal models treated with the compound. nih.gov
At the cellular level, fusidic acid has been shown to inhibit the activation and proliferation of T-lymphocytes. researchgate.net Specifically, it can significantly inhibit the phytohemagglutinin-induced and mixed lymphocyte culture stimulation of spleen lymphocytes. nih.gov This suppression of T-cell response is a key indicator of its immunosuppressive potential. Furthermore, a decreased primary antibody response to sheep erythrocytes has also been observed, suggesting a broader impact on the adaptive immune system. nih.gov The immunomodulatory effects are thought to be related to the suppression of cytokine production, which plays a central role in coordinating immune responses. researchgate.netnih.gov
| Parameter | Observation | Reference |
|---|---|---|
| Split-heart allograft survival (untreated) | 14.5 days | nih.gov |
| Split-heart allograft survival (treated) | 26.1 days | nih.gov |
| Phytohemagglutinin response of spleen lymphocytes | Significantly inhibited | nih.gov |
| Mixed lymphocyte culture stimulation | Significantly inhibited | nih.gov |
| Primary antibody response to sheep erythrocytes | Significantly decreased | nih.gov |
Antimicrobial Spectrum and Efficacy Profiling
Activity against Gram-Positive Bacterial Pathogens
Diethanolamine (B148213) fusidate, through its active component fusidic acid, demonstrates potent activity against various strains of Staphylococcus aureus. This includes methicillin-susceptible (S. aureus), methicillin-resistant (S. aureus), community-acquired MRSA (CA-MRSA), and hospital-acquired MRSA (HA-MRSA). nih.gov
A 2014 surveillance study in the United States evaluating 1,804 clinical S. aureus isolates found that 99.8% were inhibited by fusidic acid at a concentration of ≤1 μg/ml. nih.gov The minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates was 0.12 μg/ml for both metrics. nih.gov Specifically, 99.6% of methicillin-susceptible S. aureus (MSSA) and 100% of MRSA strains were found to be susceptible based on these criteria. nih.gov Other research has reported a MIC₉₀ of 0.12 mg/L against MRSA, CA-MRSA, and HA-MRSA. nih.gov Further studies have confirmed high susceptibility rates, with one analysis of 94 recent MRSA isolates showing approximately 96% were susceptible at a breakpoint of ≤ 1 mg/L. nih.gov Another study found 92% of 71 clinical MRSA isolates to be sensitive to fusidic acid. seameotropmednetwork.org
| Bacterial Strain | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) | Source |
|---|---|---|---|---|---|
| S. aureus (Overall) | 1,804 | 0.12 | 0.12 | 99.8% (at ≤1 μg/mL) | nih.gov |
| MRSA | N/A | N/A | 0.12 | 100% (at ≤1 μg/mL) | nih.govnih.gov |
| CA-MRSA | N/A | N/A | 0.12 | N/A | nih.gov |
| HA-MRSA | N/A | N/A | 0.12 | N/A | nih.gov |
| MRSA | 94 | N/A | N/A | ~96% (at ≤1 mg/L) | nih.gov |
Fusidic acid is also active against most coagulase-negative staphylococci (CoNS), including methicillin-resistant strains. oup.comnih.gov CoNS are a diverse group of bacteria, with Staphylococcus epidermidis being a frequently isolated species. mdpi.com Research indicates that CoNS, including S. epidermidis, are generally susceptible to fusidic acid, with a reported MIC₉₀ of 0.25 mg/L. nih.gov A global surveillance study conducted between 2008 and 2009 found that 75% to 81% of CoNS strains exhibited MIC values of ≤1 mg/L. nih.gov
| Bacterial Group | MIC₉₀ (mg/L) | Additional Findings | Source |
|---|---|---|---|
| CoNS (Overall) | 0.25 | Includes methicillin-resistant strains | nih.gov |
| CoNS (Global Surveillance) | N/A | 75-81% of strains had MIC ≤1 mg/L | nih.gov |
The activity of fusidic acid against Streptococcus species is generally described as moderate or limited. oup.comnih.gov An in vitro study that evaluated 242 streptococcal strains isolated from skin and soft tissue infections found that the MIC₉₀ for the entire population was 8 mg/L when tested on heart infusion agar (B569324) and 16 mg/L on Mueller-Hinton agar supplemented with horse blood. nih.gov The study included strains from groups A, B, C, and G streptococci. nih.gov For both Streptococcus pyogenes and Streptococcus agalactiae, the MIC₉₀ has been reported to be 8 mg/L. nih.gov
| Bacterial Species/Group | MIC₉₀ (mg/L) | Test Conditions | Source |
|---|---|---|---|
| Streptococci (Overall) | 8 | Heart Infusion Agar | nih.gov |
| Streptococci (Overall) | 16 | Mueller-Hinton Agar + 5% Horse Blood | nih.gov |
| Streptococcus pyogenes | 8 | N/A | nih.gov |
| Streptococcus agalactiae | 8 | N/A | nih.gov |
Fusidic acid demonstrates good in vitro activity against Corynebacterium species. oup.comnih.gov Research findings indicate that these species are susceptible, with minimum inhibitory concentrations (MICs) reported to be at or below 0.12 mg/L. nih.gov
The efficacy of fusidic acid against Enterococci is limited. oup.com The MIC₉₀ for this group of bacteria has been reported as 4 mg/L, indicating a lower level of susceptibility compared to staphylococci. nih.gov
Limitations of Antimicrobial Spectrum
The primary limitation of diethanolamine fusidate is its relatively narrow spectrum of activity. Its efficacy is concentrated against Gram-positive bacteria, particularly staphylococci. oup.com Most Gram-negative bacteria are inherently resistant to fusidic acid. oup.com Furthermore, the compound is not active against acid-fast bacteria, such as Mycobacterium tuberculosis. biosynth.com As noted in the sections above, its activity is only moderate against streptococci and limited against enterococci. oup.comnih.govnih.gov
In Vitro Susceptibility Determination and Interpretive Criteria Research
The in vitro susceptibility of bacteria to this compound is determined using standardized laboratory methods, primarily developed and evaluated for organisms within its primary spectrum of activity, such as Staphylococcus aureus. Despite its long history of use, interpretive breakpoints for fusidic acid are not currently listed by the Clinical and Laboratory Standards Institute (CLSI). However, extensive research has been conducted to establish reliable testing methods and propose interpretive criteria, which are recognized by other bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The principal methods for determining
Mechanisms and Epidemiology of Antimicrobial Resistance to Fusidic Acid Derivatives
Chromosomal Resistance Mechanisms
Chromosomal mutations are a primary and spontaneous source of high-level resistance to fusidic acid. These mutations typically occur in the fusA gene, which encodes the direct target of the antibiotic.
Fusidic acid exerts its antibacterial effect by binding to Elongation Factor G (EF-G) on the ribosome, which stalls the process of protein synthesis. nih.gov The fusA gene encodes EF-G, and mutations within this gene can lead to amino acid substitutions in the protein, reducing its affinity for fusidic acid. nih.gov This decreased binding affinity allows protein synthesis to continue even in the presence of the drug, resulting in a resistant phenotype.
Numerous studies have identified a variety of mutations in the fusA gene that confer resistance. These mutations are often located in domains I, III, and V of the EF-G protein. nih.gov For instance, substitutions at amino acid positions such as F88, H457, and L461 have been shown to result in high-level resistance. nih.gov The frequency of spontaneous mutations in the fusA gene is estimated to be in the range of 10⁻⁶ to 10⁻⁸. nih.gov
While these mutations effectively confer resistance, they can also come at a biological cost to the bacterium. Alterations in the structure of EF-G, a crucial component of the translational machinery, can impair its normal function, leading to reduced bacterial fitness. nih.gov This fitness cost can manifest as a slower growth rate. However, compensatory mutations can sometimes arise, which restore the functionality of the mutated EF-G without compromising resistance.
A specific class of fusA mutations can lead to a small-colony variant (SCV) phenotype. nih.gov These SCVs exhibit slow growth and altered metabolic characteristics, which can contribute to persistent and difficult-to-treat infections.
Table 1: Examples of fusA Gene Mutations and their Effect on Fusidic Acid Resistance
| Mutation Location (Amino Acid Substitution) | Resulting Phenotype | Reference |
| F88L | High-level resistance | nih.gov |
| H457Y | High-level resistance | nih.gov |
| L461K | High-level resistance | nih.gov |
| Domain V mutations | Small-colony variant (SCV) | nih.gov |
Plasmid-Mediated Resistance Mechanisms
In contrast to the spontaneous chromosomal mutations, resistance to fusidic acid can also be acquired through the horizontal transfer of mobile genetic elements, such as plasmids. This form of resistance is typically of a lower level than that conferred by fusA mutations.
The most common plasmid-mediated resistance determinants are the fusB, fusC, and fusD genes. nih.gov These genes are often found on plasmids and can be readily transferred between staphylococcal bacteria. The acquisition of these genes is a significant contributor to the spread of fusidic acid resistance in clinical settings. The fusB gene is the most well-characterized of these and is frequently found in clinical isolates of Staphylococcus aureus. The fusC gene is another important determinant, while fusD is typically associated with Staphylococcus saprophyticus. nih.gov
The fusB, fusC, and fusD genes encode cytoplasmic proteins that protect the bacterial ribosome from the action of fusidic acid. nih.gov These proteins, belonging to the FusB-family, bind to EF-G, even when it is locked on the ribosome by fusidic acid. This binding event induces a conformational change in EF-G, leading to its release from the ribosome. nih.gov By actively removing the stalled EF-G, these protective proteins allow the ribosome to resume protein synthesis, thereby conferring resistance to the antibiotic. This mechanism is a classic example of "target protection," where the resistance protein does not modify or degrade the antibiotic but instead shields its target from the drug's inhibitory effects.
Table 2: Plasmid-Mediated Fusidic Acid Resistance Genes and Their Encoded Proteins
| Gene | Encoded Protein | Mechanism of Action | Reference |
| fusB | FusB | Target site protection | nih.gov |
| fusC | FusC | Target site protection | nih.gov |
| fusD | FusD | Target site protection | nih.gov |
Efflux Pump-Mediated Resistance
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the intracellular accumulation of the drug to toxic levels. While target modification and protection are the predominant resistance mechanisms in Staphylococcus aureus, efflux pumps have been identified as a mechanism of resistance to fusidic acid in other bacteria. For instance, the AcrAB-TolC efflux system in Gram-negative bacteria is capable of exporting fusidic acid. In S. aureus, some multidrug efflux pumps may contribute to low-level resistance or act in concert with other resistance mechanisms.
Dynamics of Resistance Development in Monotherapy versus Combination Therapy Regimens
The choice of therapeutic regimen plays a critical role in the emergence and spread of fusidic acid resistance. Clinical evidence strongly indicates that monotherapy, particularly the topical use of fusidic acid, is a significant driver for the selection of resistant strains. oup.com The high frequency of spontaneous fusA mutations means that in a large bacterial population, there is a high probability of pre-existing resistant mutants. When fusidic acid is used as a single agent, it creates a strong selective pressure that favors the proliferation of these resistant subpopulations.
In contrast, combination therapy, where fusidic acid is administered alongside another effective antistaphylococcal agent, has been shown to be a much more robust strategy for preventing the emergence of resistance. nih.govoup.com The rationale behind this approach is that a bacterium is much less likely to simultaneously possess or develop resistance to two different classes of antibiotics that have distinct mechanisms of action.
Numerous clinical studies have demonstrated a significantly lower incidence of resistance development when fusidic acid is used in combination with other antibiotics, such as rifampicin (B610482) or β-lactams. oup.com For example, the rate of emergence of fusidic acid resistance in patients receiving systemic monotherapy has been reported to be around 5.1%, whereas in patients receiving combination therapy, the rate was approximately 0.8%. oup.com This stark difference underscores the importance of using fusidic acid as part of a combination regimen to preserve its clinical utility and mitigate the spread of resistance.
Table 3: Emergence of Fusidic Acid Resistance in Monotherapy vs. Combination Therapy
| Therapeutic Regimen | Approximate Rate of Resistance Emergence | Reference |
| Systemic Monotherapy | 5.1% | oup.com |
| Combination Therapy | 0.8% | oup.com |
Molecular Epidemiology and Clonal Outbreaks of Resistant Strains
The emergence and dissemination of antimicrobial resistance to fusidic acid are significantly influenced by the spread of specific bacterial clones. Molecular epidemiological studies have been crucial in tracking these resistant strains, identifying outbreak sources, and understanding the population dynamics of fusidic acid-resistant bacteria, primarily Staphylococcus aureus.
A paramount example of clonal expansion is the "Epidemic European Fusidic Acid-Resistant Impetigo Clone" (EEFIC). nih.govasm.org First observed around the year 2000, this clone has been responsible for numerous outbreaks of impetigo, particularly in children, across several Northern European countries, including the United Kingdom, Ireland, France, and Scandinavia. asm.orgoup.com The EEFIC is a methicillin-sensitive S. aureus (MSSA) strain characterized by a specific set of molecular markers. asm.org Detailed genotypic and phenotypic characterization has provided a deeper understanding of the properties contributing to its success. nih.gov
Molecular typing has identified the EEFIC as belonging to Sequence Type 123 (ST123) within Clonal Complex 121 (CC121), with spa type t171 and accessory gene regulator (agr) type IV. nih.govasm.org A key feature of this clone is its resistance to fusidic acid, which is conferred by the chromosomally located fusB gene. nih.govnih.gov This resistance determinant is situated on a novel 16.6-kb genomic island, designated SaRIfusB (S. aureus resistance island carrying fusB). nih.gov The success of the EEFIC is likely linked not only to its antibiotic resistance but also to its virulence, as these strains often carry genes for exfoliative toxins A and B (eta, etb) and EDIN-C, which are implicated in impetigo. nih.govnih.gov
Table 1: Molecular and Epidemiological Characteristics of the EEFIC
| Characteristic | Description | References |
|---|---|---|
| Bacterial Strain | Epidemic European Fusidic Acid-Resistant Impetigo Clone (EEFIC) | nih.govasm.org |
| Organism | Methicillin-Sensitive Staphylococcus aureus (MSSA) | asm.orgoup.com |
| Sequence Type (MLST) | ST123 (or ST121), Clonal Complex 121 (CC121) | nih.govasm.org |
| Spa Type | t171 and single-locus variants (t408, t659, t874, t875) | asm.org |
| Primary Resistance Gene | fusB (chromosomally located) | nih.govasm.orgnih.gov |
| Associated Infection | Impetigo, particularly in children | asm.orgoup.comnih.gov |
| Geographical Spread | Northern Europe (e.g., UK, Ireland, France, Scandinavia) | asm.orgoup.comnih.gov |
| Key Virulence Factors | Exfoliative toxins A and B (eta, etb), EDIN-C | nih.govnih.gov |
While the EEFIC is a prominent MSSA clone, clonal outbreaks of fusidic acid-resistant methicillin-resistant S. aureus (MRSA) have also been reported globally. oup.com In the United Kingdom, the multiply resistant hospital-acquired strain UK EMRSA-17 was noted for its clonal spread and fusidic acid resistance in the early 2000s. oup.com In Australia, fusidic acid resistance has been a feature of a common community-associated MRSA (CA-MRSA) strain known as WA-MRSA-1. oup.com
More recently, a fusidic acid- and methicillin-resistant S. aureus (FAR-MRSA) clone of ST121 has emerged in Europe, causing impetigo and other skin and soft tissue infections, primarily in young children. nih.gov Although this clone shares the ST121 background with the EEFIC, whole genome sequencing has shown it to be genetically distinct from previously described ST121 clones. nih.gov The spread of this FAR-MRSA highlights the ongoing evolution and adaptation of resistant lineages.
In China, studies have identified different clonal complexes associated with fusidic acid resistance. One investigation of MRSA isolates from six tertiary hospitals found that ST5-MRSA-II-t2460 was the most prevalent clone. researchgate.net This clone was associated with high-level resistance conferred by the L461K mutation in the fusA gene. researchgate.net The dissemination of fusidic acid resistance is not limited to S. aureus. Clonal outbreaks involving coagulase-negative staphylococci, such as Staphylococcus epidermidis, have also been documented. The MRSE-ST2 clone, which carries the fusB gene, has become globally epidemic, causing outbreaks in hospitals worldwide. researchgate.net
The molecular epidemiology of fusidic acid resistance is diverse, involving different bacterial species and both MSSA and MRSA lineages. The resistance mechanisms driving these outbreaks vary by clone, with some, like the EEFIC, predominantly carrying acquired genes such as fusB, while others rely on target site mutations in fusA. nih.govresearchgate.net
Table 2: Overview of Selected Fusidic Acid-Resistant Clonal Outbreaks
| Clone Designation | Organism | Resistance Mechanism | Associated Infections | Geographic Region(s) | References |
|---|---|---|---|---|---|
| EEFIC | MSSA (ST123/CC121) | fusB gene | Impetigo | Northern Europe | nih.govasm.orgnih.gov |
| FAR-MRSA | MRSA (ST121) | Not specified | Impetigo, SSTIs | Europe | nih.gov |
| UK EMRSA-17 | MRSA | Not specified | Hospital-acquired infections | United Kingdom | oup.com |
| WA-MRSA-1 | CA-MRSA | Not specified | Skin/soft tissue infections | Australia | oup.com |
| ST5-MRSA-II-t2460 | MRSA | fusA mutation (L461K) | Various | China | researchgate.net |
| MRSE-ST2 | S. epidermidis (MRSE) | fusB gene | Hospital-acquired infections | Global | researchgate.net |
Pharmacokinetic and Biopharmaceutical Research of Diethanolamine Fusidate
Influence of the Diethanolamine (B148213) Component on Fusidic Acid Solubility and Bioavailability
Fusidic acid itself is poorly soluble in water, which can limit its oral absorption. To enhance its physicochemical properties for therapeutic use, various salt forms have been developed, including diethanolamine fusidate. The formation of the diethanolamine salt significantly improves the solubility of the fusidic acid moiety. researchgate.net This enhanced solubility is believed to contribute to better absorption from the gastrointestinal tract. researchgate.net
Research in animal models has suggested that this compound exhibits better absorption after oral administration compared to the sodium salt of fusidic acid. pharmacompass.combioscience.co.uk This improved absorption is a critical factor in achieving reliable and effective systemic concentrations of the antibiotic. researchgate.net While fusidic acid formulated as sodium fusidate is well-absorbed orally with a bioavailability of over 90%, the enhanced solubility of this compound is a key rationale for its development. nih.gov
Table 1: Comparison of Fusidic Acid and its Salt Derivatives
| Property | Fusidic Acid | Sodium Fusidate | This compound |
| Water Solubility | Practically insoluble researchgate.net | Soluble | Enhanced solubility researchgate.net |
| Oral Bioavailability | Limited | High (>90%) nih.gov | Suggested to be better than sodium salt in animal models pharmacompass.combioscience.co.uk |
Note: The table provides a qualitative comparison based on available research.
Systemic Distribution and Tissue Penetration Studies
The effectiveness of an antibiotic is highly dependent on its ability to penetrate to the site of infection in sufficient concentrations. Fusidic acid, delivered as this compound, demonstrates wide distribution throughout the body.
Fusidic acid is recognized for its good penetration into various tissues, including those that are poorly vascularized. medchemexpress.com This characteristic is particularly relevant for treating deep-seated infections.
Bone: Fusidic acid has been shown to distribute well into bone tissue. nih.gov This makes it a therapeutic option for bone and joint infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Pus: The compound is also found in pus, regardless of its location in the body. medchemexpress.com
Synovial Fluid: Studies have investigated the concentration of fusidic acid in the synovial fluid of patients with non-infectious joint disorders. In one study, patients were administered 500 mg of fusidic acid orally three times a day for 72 hours. The bactericidal activity in the synovial fluid suggested borderline effectiveness. researchgate.netnih.gov Another study reported that satisfactory anti-staphylococcal concentrations were achieved in the synovial fluid with oral administration of sodium fusidate. doi.org
Fusidic acid demonstrates excellent penetration into the skin and skin structures. A study involving healthy subjects who received repeated oral doses of sodium fusidate provided the following steady-state concentrations: nih.gov
Table 2: Steady-State Concentrations of Fusidic Acid in Serum and Skin Blister Fluid
| Dosage Regimen (twice daily for 6 days) | Mean Peak Serum Concentration (mg/L) | Mean Peak Skin Blister Fluid Concentration (mg/L) |
| 250 mg | 39 ± 5 | 21 ± 5 |
| 500 mg | 102 ± 11 | 79 ± 11 |
The penetration of fusidic acid into skin blister fluid was found to be 69-75%, irrespective of the dose. doi.org These high concentrations in the skin are crucial for the effective treatment of skin and soft tissue infections.
Fusidic acid has the ability to penetrate macrophages and inhibit the growth of staphylococci within these cells. nih.gov Research has shown that the intracellular concentration of fusidic acid in macrophages is high. nih.gov One study found that fusidic acid accumulated in THP-1 macrophage cells at a ratio of approximately 5.5 times the extracellular concentration. researchgate.net This intracellular accumulation is significant as it allows the antibiotic to target bacteria that may be residing and replicating within host cells.
Plasma Protein Binding Characteristics and Clinical Implications
Fusidic acid is highly bound to plasma proteins, primarily albumin. nih.gov The extent of this binding is reported to be between 97% and 99%. nih.gov In patients with severe renal failure, the protein binding of fusidic acid in serum samples was found to be in the range of 87.6-94.6%. researchgate.netnih.gov
Despite this high degree of protein binding, fusidic acid remains clinically effective at sites of infection. nih.gov This suggests that the binding to plasma proteins is reversible and that the drug can readily dissociate to reach the tissues. nih.gov The small fraction of unbound, active drug in the bloodstream is sufficient to produce the desired clinical outcomes. medchemexpress.com However, the high protein binding can be influenced by factors such as hypoalbuminemia, which can increase the clearance of fusidic acid. nih.gov The interaction with other drugs that also bind to albumin can potentially lead to displacement and an increase in the free fraction of fusidic acid, which is a consideration in co-administration of medications.
Metabolic Pathways and Metabolite Identification
Fusidic acid is primarily eliminated through non-renal mechanisms, with the majority of the drug being metabolized in the liver. nih.gov These metabolic processes involve both phase 1 and phase 2 reactions. The primary enzyme responsible for the phase 1 metabolism of fusidic acid is cytochrome P450 3A4 (CYP3A4), while phase 2 metabolism is mainly mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1). doi.org
Several metabolites of fusidic acid have been identified, including:
Dicarboxylic ester/acid nih.govinvivochem.com
3-keto fusidic acid nih.govinvivochem.com
Hydroxy fusidic acid nih.govinvivochem.com
Glucuronide fusidic acid nih.govinvivochem.com
A glycol metabolite nih.govinvivochem.com
These metabolites are primarily excreted in the bile. nih.gov
The diethanolamine component of the compound is also subject to metabolism. Diethanolamine is metabolized through biosynthetic pathways common to ethanolamine. It can be O-phosphorylated, N-methylated, and incorporated into phospholipids (B1166683) as the parent compound and as its N-methyl and N,N-dimethyl derivatives. nih.gov
Excretion Patterns and Elimination Pathways
The elimination of fusidic acid, the active component of this compound, occurs predominantly through non-renal mechanisms. nih.gov The primary route of clearance is hepatic, involving metabolic biotransformation. oup.comnih.gov A significant portion of the drug is metabolized into seven or more breakdown products, which can be subsequently detected in the bile, indicating biliary excretion as a major elimination pathway. nih.gov Consequently, renal excretion is not a significant route for fusidic acid elimination. nih.gov This is further supported by observations that its clearance remains essentially unchanged in patients with renal failure. nih.gov
Population Pharmacokinetic Modeling and Clearance Autoinhibition Phenomena
Population pharmacokinetic (PK) models have been developed to characterize the absorption and disposition of fusidic acid following both single and multiple doses. asm.orgnih.gov A key finding from these models is that the accumulation of fusidic acid after repeated dosing is substantially more than what would be predicted based on single-dose data. asm.orgnih.gov
This phenomenon is explained by an autoinhibition of the drug's own clearance. asm.orgnih.gov The pharmacokinetic profile of fusidic acid is best described using a model that includes a turnover process to account for this clearance autoinhibition. asm.org Research has quantified this effect, demonstrating that large initial doses inhibit the clearance of fusidic acid. asm.org This characteristic provides a basis for using front-loaded dosing regimens to achieve effective concentrations more rapidly. asm.orgnih.gov
A population PK analysis established the following key parameters for the autoinhibition process:
| Parameter | Mean Value | Detail |
| Total Clearance | 1.28 L/h (33% CV) | The average rate of drug removal from the body. |
| Maximum Autoinhibition | 71.0% | The peak extent to which the drug can inhibit its own clearance. |
| IC₅₀ | 46.3 mg/L (36% CV) | The concentration at which 50% of the maximum inhibition is achieved. |
Data sourced from Bulitta et al. asm.orgnih.gov CV: Coefficient of Variation.
Pharmacokinetics in Special Patient Populations (e.g., Renal Impairment, Dialysis)
Given that fusidic acid is metabolized and excreted by the liver, it is generally understood that renal impairment has no significant effect on its serum concentrations. oup.comnih.govoup.com Studies in patients with chronic renal failure, including those requiring dialysis, have provided specific insights into the drug's behavior in these populations. oup.comnih.gov
Haemodialysis Patients
In a study involving seven patients with chronic renal failure undergoing haemodialysis, repeated oral administration of sodium fusidate led to significant drug accumulation. oup.comnih.govoup.com Steady-state pharmacokinetics were not achieved by the third day in the majority of patients. oup.comnih.govoup.com A crucial finding was that serum concentrations of fusidic acid were not reduced by the haemodialysis procedure. oup.comnih.govoup.com
| Parameter | First Dose | Sixth Dose |
| Mean Cmax | 13.0 mg/L | 40.5 mg/L |
| Cmax Range | 2.0–25.5 mg/L | 10.1–69.9 mg/L |
Pharmacokinetic parameters of fusidic acid in haemodialysis patients. Data sourced from Brown et al. oup.comnih.govoup.com
Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients
Similar to the haemodialysis group, patients on CAPD also showed accumulation of fusidic acid with repeated doses. oup.comnih.govoup.com In six of the seven patients studied, fusidic acid concentrations ranging from 1.0 to 2.3 mg/L were detected in the peritoneal dialysis fluid. oup.comnih.govoup.com An animal model study using this compound also supports the finding that fusidic acid can reach therapeutic levels in the dialysate. nih.gov
| Parameter | First Dose | Seventh Dose |
| Mean Cmax | 16.0 mg/L | 33.9 mg/L |
| Cmax Range | 4.8–33.8 mg/L | 23.4–61.9 mg/L |
Pharmacokinetic parameters of fusidic acid in CAPD patients. Data sourced from Brown et al. oup.comnih.govoup.com
In both haemodialysis and CAPD patient groups, there was a trend toward an increased elimination half-life (T½) with repeated dosing. oup.comnih.gov Furthermore, the protein binding of fusidic acid in serum samples from these patients was found to be between 87.6% and 94.6%. oup.comnih.gov
Advanced Drug Delivery Systems Research for Diethanolamine Fusidate
Controlled Release from Polymeric Matrices and Bone Cements
The localized delivery of antibiotics is crucial in orthopedic surgery, particularly for preventing and treating prosthetic joint infections. nih.gov Antibiotic-loaded bone cements (ALBCs) serve as a key drug delivery system in this context, providing high concentrations of the antimicrobial agent directly at the surgical site. mdpi.com Polymethylmethacrylate (PMMA) is the most commonly used bone cement for these applications. nih.gov The primary goal is to achieve a rapid initial release of the antibiotic to reach the minimum inhibitory concentration (MIC) locally, followed by a sustained release to maintain this therapeutic level for a desired period, often between 4 and 12 weeks. nih.gov
Research has explored the incorporation of various antibiotics into bone cements, including fusidic acid derivatives. The release of the antibiotic from the PMMA matrix is a complex process. A significant portion of the drug often remains trapped within the polymer matrix and is never released. mdpi.complos.org The elution of the drug is heavily dependent on the porosity of the cement. mdpi.com To enhance and control the release profile, researchers have investigated the use of biomaterials and biodegradable polymers as additives or carriers within the cement. nih.govnih.gov These materials can create a more porous structure as they degrade or dissolve, facilitating a more complete and extended release of the entrapped antibiotic. mdpi.comnih.gov
While specific studies focusing exclusively on diethanolamine (B148213) fusidate in bone cements are limited, the principles are derived from extensive research on similar antibiotics. The general mechanism involves the diffusion of the drug from the surface of the cement, followed by a slower release from the bulk of the material as surrounding fluids penetrate the matrix.
Table 1: Factors Influencing Antibiotic Release from Bone Cement
| Factor | Description | Impact on Release |
| Porosity | The volume of voids within the cement matrix. | Higher porosity generally leads to a faster and more complete drug release. mdpi.com |
| Antibiotic Loading | The concentration of the antibiotic mixed with the cement powder. | Higher loading can increase the release rate but may negatively impact the mechanical strength of the cement. mdpi.com |
| Drug Solubility | The solubility of the antibiotic in the surrounding physiological fluids. | More soluble forms of the drug can elute more readily from the cement surface. |
| Polymer Additives | Incorporation of biodegradable polymers or other biomaterials. | Can modify the matrix structure to achieve a more predictable and sustained release profile. nih.gov |
Nanoemulsion and Nanoemulgel Formulations for Enhanced Topical Delivery
Topical delivery of antibiotics is a primary treatment for skin and soft tissue infections. However, the skin's outermost layer, the stratum corneum, presents a formidable barrier to drug penetration. slideshare.net Nanoemulsions and nanoemulgels are advanced formulations designed to overcome this barrier and enhance the topical delivery of drugs like fusidic acid and its salts. nih.govimpactfactor.org
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm. impactfactor.org Their small droplet size provides a large surface area, which can improve the dissolution and permeation of the drug into the skin. impactfactor.orgnih.gov For lipophilic drugs such as fusidic acid, the oily core of the nanoemulsion acts as a carrier, facilitating its transport across the lipid-rich stratum corneum. nih.govhumanjournals.com
To improve the viscosity and applicability of nanoemulsions for topical use, they are often incorporated into a hydrogel matrix, forming a nanoemulgel. iosrphr.orgitmedicalteam.pl This combination leverages the penetration-enhancing properties of the nanoemulsion with the favorable rheological properties and stability of a gel. impactfactor.orgitmedicalteam.pl
A study on fusidic acid and sodium fusidate nanoemulgels demonstrated significant improvements in drug delivery. nih.gov The optimized nanoemulsion formulations, prepared using a self-nanoemulsifying technique with pine oil, Tween 80, and Span 20, achieved particle sizes of 140.58 nm for fusidic acid and 151.86 nm for sodium fusidate. nih.gov When incorporated into a Carbopol hydrogel, these nanoemulgels showed superior antibacterial activity compared to commercially available products, indicating enhanced drug availability. nih.gov Another study developing a fusidic acid nanoemulgel using myrrh essential oil also reported significantly enhanced ex vivo skin permeation, with a 3.1-fold increase compared to other formulations. mdpi.com
Table 2: Characteristics of Fusidic Acid/Sodium Fusidate Nanoformulations
| Formulation Parameter | Fusidic Acid Nanoemulsion | Sodium Fusidate Nanoemulsion | Fusidic Acid Nanoemulgel (Myrrh Oil) |
| Oil Phase | Pine Oil nih.gov | Pine Oil nih.gov | Myrrh Essential Oil mdpi.com |
| Particle Size | 140.58 nm nih.gov | 151.86 nm nih.gov | Not specified in abstract |
| Polydispersity Index (PDI) | 0.186 nih.gov | 0.201 nih.gov | Not specified in abstract |
| In Vitro Release (after 3h) | Not specified | Not specified | 59.3% mdpi.com |
| Permeability Enhancement | Superior to market product nih.gov | Superior to market product nih.gov | 3.1-fold increase mdpi.com |
Development of Water-Free Lipid-Based Formulations for Cutaneous Application
An alternative approach to enhancing cutaneous drug delivery involves the use of water-free, lipid-based formulations. These systems are designed to improve the efficacy of topical antibiotics, potentially shortening treatment times and reducing the risk of bacterial resistance. nih.gov Lipid-based formulations can promote the partitioning of the drug into the epidermal lipids of the skin, thereby accelerating its penetration. mdpi.com
One such technology, the AKVANO® system, has been evaluated for the delivery of sodium fusidate. nih.gov This water-free, lipid-based system can be applied as a spray, which provides an even layer on the skin. The solvent in the formulation evaporates quickly, leaving the lipid-encapsulated drug on the surface, which facilitates a "no-touch" application. nih.gov
In vitro studies using artificial skin-mimicking membranes demonstrated a significant advantage of this novel formulation. The water-free lipid-based system containing sodium fusidate showed a much higher skin permeation—up to 60% of the nominal amount—compared to just 3% for a commercially available conventional cream. nih.gov Furthermore, these formulations exhibited a stronger antibacterial effect in ex vivo and in vivo skin wound infection models than the commercial cream, showing a clear dose-response relationship. nih.gov
Table 3: Comparative In Vitro Skin Permeation of Sodium Fusidate Formulations
| Formulation Type | Drug Permeation (% of nominal amount) |
| Water-Free Lipid-Based Formulation (AKVANO®) nih.gov | Up to 60% |
| Commercial Cream (Fucidin®) nih.gov | 3% |
Diffusion Mechanisms of Diethanolamine Fusidate from Solid Formulations
The release of a drug from a solid dosage form, such as a polymeric matrix or a topical formulation after the evaporation of a solvent, is governed by several transport mechanisms. For this compound, which is practically insoluble in water, the release process is complex. google.com The primary mechanisms involved are dissolution and diffusion. d-nb.info
For topical solid lipid-based formulations, after application and solvent evaporation, the drug is concentrated within the lipid carrier on the skin. The diffusion mechanism then involves the partitioning of the drug from the lipid vehicle into the stratum corneum. The concentration gradient between the formulation and the skin is the primary driving force for this diffusion. slideshare.net The physicochemical properties of the drug, such as its molecular size and partition coefficient, play a crucial role in determining its ability to diffuse through the lipid-rich intercellular pathways of the stratum corneum. slideshare.net The lipid components of the formulation itself can also act as penetration enhancers by temporarily disrupting the organized structure of the skin barrier, further facilitating drug diffusion. mdpi.com
Preclinical Research and Disease Model Investigations
In Vitro Pharmacodynamic Studies and Time-Kill Assays
The pharmacodynamics of fusidic acid, the active component of Diethanolamine (B148213) fusidate, are characterized by its action as a narrow-spectrum antibiotic that inhibits bacterial protein synthesis. nih.gov It achieves this by inhibiting the elongation factor G at the ribosome. nih.gov While generally defined as bacteriostatic, it exhibits slow bactericidal activity against Staphylococcus aureus. nih.gov For staphylococci, the minimum bactericidal concentrations (MBC) are typically 8 to 32 times higher than the minimum inhibitory concentrations (MIC). nih.gov
Time-kill assays provide dynamic information about the antimicrobial effect of a drug over time. Studies on fusidic acid have been conducted to characterize its activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). In one such study, the kill kinetics of fusidic acid (in the form of sodium fusidate, CEM-102) were tested against MRSA isolates from cystic fibrosis patients. nih.govresearchgate.net The viability of MRSA was assessed over a 24-hour period with various concentrations of the drug. researchgate.net Synergy was observed when fusidic acid was combined with tobramycin (B1681333) for one MRSA strain. nih.gov
| Organism | Drug Combination | Concentration (µg/mL) | Time Point (hours) | Outcome | Source |
|---|---|---|---|---|---|
| MRSA (HMC2230) | Fusidic Acid + Tobramycin | 0.125 + 1 | 24 | Synergy | nih.gov |
| MRSA (HMC2230) | Fusidic Acid + Tobramycin | 0.125 + 2 | 48 | Synergy | nih.gov |
| MRSA | Fusidic Acid alone | MIC, 2xMIC, 4xMIC, 8xMIC | 0, 3, 6, 12, 24 | General kill-kinetics testing | researchgate.net |
Animal Models of Bacterial Infections
Animal models are crucial for evaluating the efficacy of topical antibiotics in treating skin and soft tissue infections (SSTIs). Fusidic acid and its salts have been extensively studied in this context. Formulations such as 2% sodium fusidate ointment and 2% fusidic acid cream have been compared in models of superficial skin sepsis, showing equal effectiveness. nih.gov These preparations are particularly effective against Staphylococcus aureus, the most frequently isolated pathogen in such infections. nih.gov
In comparative studies using these models, sodium fusidate ointment has demonstrated high clinical efficacy, comparable to other topical agents like mupirocin (B1676865) for primary and secondary skin infections. nih.gov Research has also focused on developing novel delivery systems, such as nanoemulgels of fusidic acid and sodium fusidate, which have shown superior antibacterial activity compared to conventional cream and ointment formulations in preclinical evaluations. dovepress.comnih.gov Subinhibitory concentrations of fusidic acid have been shown to effectively reduce the lesion area in mouse skin models of S. aureus infection, suggesting an additional virulence-reducing effect. nih.gov
The efficacy of fusidates in treating deep-seated infections like osteomyelitis has been assessed in various animal models, with rabbits and rats being the most common species used. researchgate.net These models often involve inducing the infection by inoculating a sclerosing agent followed by S. aureus into the tibia to produce chronic osteomyelitis. researchgate.net Some models also incorporate a foreign body, such as a stainless steel pin, to better mimic implant-associated infections. researchgate.net In a rabbit model combining bone marrow aspiration and needle insertion to induce chronic S. aureus osteomyelitis of the femur, a high success rate of infection establishment (100%) was achieved, providing a reliable platform for testing therapeutic agents. researchgate.net Studies in these models have demonstrated that fusidic acid can effectively treat bone infections caused by MRSA. researchgate.net While specific septicemia models were not detailed in the reviewed literature, the successful use of fusidates in treating severe staphylococcal infections, including bacteremia and sepsis, underscores its systemic efficacy. researchgate.net
Chronic bone and joint infections are notoriously difficult to treat due to the formation of bacterial biofilms on bone surfaces and orthopedic implants. nih.gov Biofilms provide a protected environment for bacteria, making them resistant to both host immune responses and conventional antibiotic therapy. nih.gov Preclinical research has investigated the activity of fusidic acid against S. aureus biofilms. In vitro models have been used where biofilms are grown and then exposed to various concentrations of fusidic acid, often in combination with other antibiotics. nih.gov
Studies have shown that subinhibitory concentrations of fusidic acid can significantly inhibit biofilm formation by S. aureus. nih.govfrontiersin.org This effect is partly attributed to the downregulation of key regulatory systems like sarA and saeRS, which control virulence factors and biofilm-associated components such as polysaccharide intercellular adhesin (PIA). nih.govfrontiersin.org The ability of fusidic acid to penetrate bone tissue and act on biofilms makes it a valuable component of combination therapy for treating chronic osteomyelitis and prosthetic joint infections. nih.govresearchgate.netnih.gov
Animal Models for Non-Antimicrobial Pharmacological Activities
Beyond its antibacterial properties, fusidic acid and its salts exhibit significant immunomodulatory and anti-inflammatory effects. researchgate.netnih.gov These non-antimicrobial activities have been explored in various preclinical disease models.
The dinitrobenzenesulfonic acid (DNB)-induced colitis model in rats is a well-established preclinical tool for studying inflammatory bowel disease (IBD). nih.gov In this model, the efficacy of sodium fusidate (referred to as fusidin) has been evaluated. When administered orally under a therapeutic regimen following the induction of colitis, sodium fusidate was found to significantly ameliorate the clinical, histological, and seroimmunological signs of the disease. nih.gov
Treatment with sodium fusidate led to a significant reduction in body weight loss, a smaller increase in colon weight, less severe macroscopic damage, and lower histological scores compared to untreated control animals. nih.gov Furthermore, treated rats exhibited significantly lower blood levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov These findings highlight the potent anti-inflammatory properties of the fusidate moiety. nih.gov
| Parameter | Control Group (DNB-induced) | Sodium Fusidate-Treated Group | Outcome | Source |
|---|---|---|---|---|
| Clinical Signs | Severe | Ameliorated | Improvement in disease state | nih.gov |
| Body Weight | Significant loss | Reduced loss | Less morbidity | nih.gov |
| Colon Weight | Increased | Smaller increase | Reduced inflammation/edema | nih.gov |
| Histological Score | High | Lower | Less tissue damage | nih.gov |
| Blood TNF-α Levels | High | Significantly lower | Reduced systemic inflammation | nih.gov |
| Blood IFN-γ Levels | High | Significantly lower | Reduced systemic inflammation | nih.gov |
Clinical Research and Efficacy Assessments
Therapeutic Efficacy in Specific Bacterial Infections (General Outcomes)
Diethanolamine (B148213) fusidate, a salt of fusidic acid, is utilized in the management of a variety of bacterial infections, primarily those caused by Gram-positive bacteria. ontosight.ainih.gov Its therapeutic applications extend to skin and soft tissue infections, bone and joint infections, and septicemia. ontosight.ainih.gov The efficacy of fusidic acid and its salts, such as sodium fusidate, has been documented in numerous clinical scenarios, particularly against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). oup.comfrontiersin.orgrjptonline.orgpatsnap.com
Clinical studies have demonstrated high success rates in treating acute bacterial skin and skin structure infections (ABSSSI). In a phase 3 trial, the investigator-assessed clinical response rate for oral sodium fusidate at the end of therapy (approximately day 10) was 91.9%. mdedge.com For chronic staphylococcal bone and joint infections, a prospective study showed that 60% of refractory infections were effectively suppressed with oral fusidic acid treatment for six months. oup.com
Fusidic acid is also effective against Corynebacterium species, most Clostridium species, and has some activity against Neisseria species. wikipedia.org However, it shows limited utility against most Gram-negative bacteria and enterococci. oup.comwikipedia.orgasm.org
Table 1: General Therapeutic Outcomes with Fusidic Acid/Sodium Fusidate
| Infection Type | Pathogen(s) | Treatment Success Rate | Source(s) |
| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Gram-positive pathogens, including MRSA | 91.9% investigator-assessed clinical response | mdedge.com |
| Chronic Staphylococcal Bone or Joint Infections | Staphylococcus aureus | 60% of infections suppressed at 6 months | oup.com |
| Superficial Soft-Tissue Infections | Primarily Staphylococcus aureus | Healing time significantly shorter than oral antibiotics | nih.gov |
| Impetigo | Staphylococcus aureus, Streptococcus pyogenes | ~86-92% clinical response (topical) | sci-hub.seresearchgate.net |
| Clostridium difficile-Associated Diarrhea | Clostridium difficile | 93% clinical cure | nih.gov |
Comparative Effectiveness Studies with Alternative Antimicrobial Agents
The clinical efficacy of diethanolamine fusidate and its parent compound, fusidic acid, has been evaluated against other antimicrobial agents in various clinical settings.
A significant phase 3, randomized, double-blind trial involving 716 patients with ABSSSI found that oral sodium fusidate was noninferior to oral linezolid (B1675486). mdedge.comthe-hospitalist.org The primary endpoint, an early clinical response at 48-72 hours, was met by 87.2% of patients in the fusidate group and 86.6% in the linezolid group. mdedge.com At the end of therapy, the clinical success rates were 91.9% for fusidate and 89.6% for linezolid. mdedge.comthe-hospitalist.org
In the context of topical treatments for impetigo, a study comparing 2% sodium fusidate ointment with 1% retapamulin (B1680546) ointment showed a clinical success rate of 94.0% for sodium fusidate versus 99.1% for retapamulin. sci-hub.se Another comparative trial found no statistically significant difference in efficacy between topical fusidic acid and mupirocin (B1676865) for superficial skin sepsis, with clinical response rates of 92% and 96%, respectively. sci-hub.seresearchgate.net
For superficial soft-tissue infections, a study comparing topical 2% sodium fusidate ointment with oral antibiotics (clindamycin, erythromycin, or flucloxacillin) demonstrated that the healing time was significantly shorter with the topical sodium fusidate treatment. nih.gov
In the treatment of Clostridium difficile-associated diarrhea, a prospective, randomized study compared oral fusidic acid with oral vancomycin (B549263), teicoplanin, and metronidazole. The clinical cure rates were similar across all groups: 93% for fusidic acid, 94% for vancomycin, 96% for teicoplanin, and 94% for metronidazole. However, the recurrence rate was highest in the fusidic acid group at 28%. nih.gov
Table 2: Comparative Efficacy of Fusidic Acid/Sodium Fusidate vs. Other Antimicrobials
| Indication | Fusidic Acid/Sodium Fusidate Regimen | Comparator Regimen | Outcome | Source(s) |
| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | Oral Sodium Fusidate | Oral Linezolid | Noninferior efficacy (87.2% vs. 86.6% early clinical response) | mdedge.comthe-hospitalist.orgclinconnect.io |
| Impetigo | Topical Sodium Fusidate Ointment 2% | Topical Retapamulin Ointment 1% | Clinical success rate of 94.0% vs. 99.1% | sci-hub.se |
| Superficial Skin Sepsis | Topical Fusidic Acid | Topical Mupirocin | No significant difference in clinical success (92% vs. 96%) | sci-hub.seresearchgate.net |
| Soft-Tissue Infections | Topical Sodium Fusidate Ointment 2% | Oral Antibiotics (clindamycin, erythromycin, or flucloxacillin) | Significantly shorter healing time with sodium fusidate | nih.gov |
| C. difficile-Associated Diarrhea | Oral Fusidic Acid | Oral Vancomycin, Teicoplanin, Metronidazole | Similar cure rates (~93-96%), but higher recurrence with fusidic acid (28%) | nih.gov |
Evaluation of Combination Antimicrobial Therapy Strategies
The use of fusidic acid in combination with other antimicrobial agents is a key strategy, primarily to prevent the emergence of bacterial resistance. nih.govoup.comoup.com This approach is particularly common in the management of severe or difficult-to-treat infections.
The combination of fusidic acid and rifampicin (B610482) is frequently employed for challenging MRSA infections, including those affecting skin and soft tissues, as well as bone and joints. nih.govoup.comoup.com This oral combination provides a valuable alternative to parenteral therapies. oup.com
In an animal model of MRSA endocarditis, combination therapy with vancomycin was shown to prevent the emergence of fusidic acid resistance that was observed with fusidic acid monotherapy. oup.comoup.com However, a separate experimental endocarditis study concluded that the vancomycin-fusidic acid combination offered no significant advantage over vancomycin alone in terms of efficacy. nih.gov
In vitro studies have demonstrated synergistic effects between sodium fusidate and several other antibiotics. Synergism has been reported with penicillin V, penicillin G, erythromycin, and picromycin (B8209504) against sensitive Staphylococcus aureus strains. hres.ca Furthermore, a potent synergistic interaction has been described between colistin (B93849) and fusidic acid against multidrug-resistant Acinetobacter baumannii, where fusidic acid also prevented the emergence of colistin resistance. nih.gov Time-kill studies evaluating fusidic acid in combination with tobramycin (B1681333) or amikacin (B45834) against Pseudomonas aeruginosa, MRSA, and Burkholderia cepacia found no antagonism, with some instances of synergy being noted. asm.org
Table 3: Combination Therapy Strategies with Fusidic Acid
| Combination Agent(s) | Target Infection/Pathogen | Rationale/Outcome | Source(s) |
| Rifampicin | Difficult-to-treat MRSA infections (skin, bone, joint) | Effective oral option; prevents resistance | nih.govoup.comoup.com |
| Vancomycin | MRSA endocarditis (animal model) | Prevented emergence of fusidic acid resistance | oup.comoup.com |
| Vancomycin | MRSA endocarditis (experimental model) | No efficacy advantage over vancomycin alone | nih.gov |
| Colistin | Multidrug-resistant Acinetobacter baumannii | Potent in vitro synergy; prevented colistin resistance | nih.gov |
| Tobramycin, Amikacin | P. aeruginosa, MRSA, B. cepacia | In vitro synergy or indifference; no antagonism observed | asm.org |
| Penicillins, Erythromycin | Staphylococcus aureus | In vitro synergism demonstrated | hres.ca |
Clinical Impact of Resistance Development on Treatment Outcomes
A significant concern with fusidic acid therapy is the development of bacterial resistance, which can negatively impact clinical outcomes. nih.gov The emergence of resistance is strongly associated with monotherapy, especially with topical application. oup.comoup.com
Clinical studies have documented high rates of resistance emerging during treatment, particularly in cases of chronic osteomyelitis (15% resistance rate) and burn wound infections (46% resistance rate) when fusidic acid was used as a single agent. oup.comoup.com The development of resistance has been directly linked to treatment failure. bmj.com For example, in an animal model of MRSA endocarditis, treatment failure was associated with the emergence of resistant strains during fusidic acid monotherapy. oup.comoup.com
A prospective randomized trial investigating the eradication of MRSA colonization found that oral fusidic acid monotherapy was not only largely ineffective but also resulted in the emergence of high-level fusidic acid resistance in strains that were previously susceptible. nih.gov Similarly, in a study on Clostridium difficile-associated diarrhea, the emergence of resistance to fusidic acid during therapy was associated with treatment failure in three cases and recurrence in another three. asm.org
Table 4: Impact of Fusidic Acid Resistance on Clinical Outcomes
| Clinical Scenario | Resistance Observation | Impact on Outcome | Source(s) |
| Chronic Osteomyelitis (Monotherapy) | 15% rate of resistance emergence | Associated with treatment failure | oup.comoup.com |
| Burn Infections (Monotherapy) | 46% rate of resistance emergence | Associated with treatment failure | oup.comoup.com |
| MRSA Endocarditis (Animal Model, Monotherapy) | Resistance emerged in 5 of 12 animals | Associated with treatment failure | oup.comoup.com |
| MRSA Colonization (Monotherapy) | Emergence of high-level resistance | Failure to eradicate colonization | nih.gov |
| C. difficile-Associated Diarrhea (Monotherapy) | Resistance emerged in 55% of patients who remained culture-positive | Associated with treatment failure and recurrence | asm.org |
| Community S. aureus Infections | Rising resistance rates linked to topical use | Treatment failures and clusters of cases reported | bmj.com |
Future Research Directions and Translational Opportunities
Design and Synthesis of Novel Diethanolamine (B148213) Fusidate Analogs and Derivatives with Enhanced Profiles
The chemical scaffold of fusidic acid presents a fertile ground for the design and synthesis of novel analogs and derivatives with improved pharmacological properties. The primary goals of these synthetic efforts are to enhance potency against resistant strains, broaden the antimicrobial spectrum, and improve pharmacokinetic profiles.
Recent research has focused on modifying various positions of the fusidic acid molecule. For instance, modifications of the C-21 carboxyl group have led to the creation of new ester and amide derivatives. nih.govmdpi.com Additionally, alterations to the gem-dimethyl alkene side chain, guided by the crystal structure of fusidic acid bound to its target, Elongation Factor G (EF-G), have been explored. nih.gov This structural information reveals that the side chain is situated within a large, hydrophobic pocket of EF-G, suggesting that modifications in this region could significantly impact binding and efficacy. nih.gov
These findings underscore the potential of medicinal chemistry to overcome existing limitations. Future synthetic strategies could explore:
Scaffold Hopping: Replacing the core steroidal structure while maintaining the key pharmacophoric features to discover novel, non-steroidal fusidane-class antibiotics.
Hybrid Molecules: Conjugating the fusidic acid scaffold with other antibiotic classes to create dual-action agents that could potentially have synergistic effects and a lower propensity for resistance development.
Targeting Resistant Mutants: Designing derivatives that can effectively bind to and inhibit mutated forms of EF-G, which are a common cause of resistance.
| Modification Site | Derivative Type | Observed Outcome | Reference |
| C-21 Carboxyl Group | Esters, Amides | Variable antibacterial activity; probing structural requirements. | nih.govmdpi.com |
| Side Chain | Alkene modifications | Improved resistance profile; efficacy against FA-resistant S. aureus. | nih.gov |
| 3- and 21-positions | AI-designed substitutions | 2-fold increased potency against MRSA strains. | nih.gov |
| C-3 and C-11 | Oxidation (Ketones) | Deleterious to antibacterial activity. | nih.gov |
Innovative Strategies to Mitigate and Overcome Antimicrobial Resistance
The clinical utility of fusidic acid is threatened by the development of resistance, primarily in S. aureus. Resistance mechanisms are well-characterized and include alterations in the drug's target, protection of the target, and, less commonly, efflux pumps or enzymatic inactivation. portlandpress.comresearchgate.net
The most prevalent mechanisms of resistance are:
Target Modification: Point mutations in the fusA gene, which encodes EF-G, can reduce the binding affinity of fusidic acid. portlandpress.com While effective, these mutations often come with a fitness cost to the bacterium. portlandpress.com
Target Protection: The acquisition of fusB-family genes (fusB, fusC, fusD) is a major source of clinical resistance. nih.govnih.gov These genes encode proteins that bind to EF-G, promoting its release from the fusidic acid-stalled ribosome, thereby allowing protein synthesis to resume. portlandpress.comnih.gov
Innovative strategies to counter these resistance mechanisms are urgently needed. One established approach is the use of combination therapy. Combining fusidic acid with other antistaphylococcal agents, such as rifampicin (B610482), has proven effective for treating difficult MRSA infections and can prevent the emergence of resistance during treatment. wikipedia.orgoup.comgoogle.com
Future strategies could include:
FusB Inhibitors: Developing small molecules that specifically inhibit the FusB-type protection proteins. Such an inhibitor could be used as a co-drug with diethanolamine fusidate to restore its activity against resistant strains.
Anti-plasmid Agents: Since fusB is often located on mobile genetic elements like plasmids, strategies aimed at preventing plasmid transfer or promoting plasmid loss could help reduce the spread of resistance. nih.govmicrobiologyresearch.orgnih.gov
Biofilm Disruption: Many chronic infections involve bacteria growing in biofilms, which confer tolerance to antibiotics. researchgate.net Research into agents that can disrupt the biofilm matrix could enhance the efficacy of this compound against these persistent infections. nih.gov
Optimized Dosing Regimens: The use of front-loaded dosing regimens, which achieve high initial plasma concentrations, has been proposed to decrease the potential for resistance development during monotherapy. nih.govnih.gov
Optimization of Drug Delivery Technologies for Targeted and Sustained Release
Advanced drug delivery systems offer a powerful means to improve the therapeutic index of this compound by enhancing its solubility, stability, and bioavailability, while enabling targeted and sustained release. researchgate.netdovepress.com Fusidic acid itself has poor water solubility, which can limit its absorption and formulation possibilities.
Current research in this area has explored various nanoformulations:
Nanoemulgels: These systems, which incorporate a nanoemulsion into a hydrogel base, have been developed for topical delivery of fusidic acid and its salts. researchgate.netresearchgate.net They have been shown to improve skin penetration and stability, leading to enhanced antibacterial activity compared to conventional creams and ointments. researchgate.netdovepress.com Studies have demonstrated that nanoemulgels can provide sustained drug release over 24 hours. researchgate.net
Nanoparticles: Encapsulating fusidic acid in nanoparticles can protect the drug from degradation, improve its pharmacokinetic profile, and allow for targeted delivery. cidetec.es Technologies are being developed to create nanoparticles with high antibiotic loading (up to 40% by weight) that can be freeze-dried for stability and easily redispersed. cidetec.es
Future opportunities in drug delivery include the development of "smart" systems that release the drug in response to specific stimuli at the site of infection, such as bacterial enzymes or the low pH environment of an abscess. cidetec.esgatech.edu For chronic infections, such as osteomyelitis, biodegradable implants or microspheres that provide localized, sustained release of this compound could be highly beneficial, minimizing systemic exposure and associated side effects. gatech.edu
| Delivery System | Description | Potential Advantages | Reference |
| Nanoemulgels | Nanoemulsion incorporated into a hydrogel matrix. | Improved stability, enhanced skin penetration, sustained topical release. | researchgate.netdovepress.comresearchgate.net |
| Nanoparticles | Drug encapsulated within or anchored to polymeric or lipid-based nanoparticles. | High drug loading capacity, improved bioavailability, potential for targeted delivery. | cidetec.es |
| Liposomes | Drug encapsulated within a lipid bilayer vesicle. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, targeted delivery. | gatech.edu |
| Biodegradable Microspheres | Drug incorporated into a biodegradable polymer matrix. | Sustained, localized release for chronic infections (e.g., bone and joint). | gatech.edu |
Further Exploration of Non-Antimicrobial Pharmacological Applications
Beyond its well-established antibacterial properties, fusidic acid has demonstrated a range of other pharmacological activities that warrant further investigation. These non-antibacterial effects could lead to the repurposing of this compound for new therapeutic indications. researchgate.netnih.gov
Documented non-antimicrobial activities include:
Anti-inflammatory Effects: Fusidic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. researchgate.net Its topical anti-inflammatory effect is comparable to that of low-to-moderately active glucocorticosteroids. researchgate.net
Immunosuppressive Activity: The compound can inhibit the activation and proliferation of T-lymphocytes. researchgate.netnih.gov This has led to investigations into its use for immunologically mediated diseases. nih.gov
Anticancer Activity: Fusidic acid and its derivatives have shown activity against various cancer cell lines, including cervical, thyroid, and breast carcinomas. researchgate.netnih.gov
Antiviral Activity: In vitro studies have demonstrated that fusidic acid possesses activity against HIV. researchgate.netnih.gov
The molecular mechanisms underlying these effects are not fully understood but appear to be distinct from its antibacterial action of inhibiting protein synthesis. researchgate.netnih.gov Future research should focus on elucidating these pathways to identify specific molecular targets. This knowledge could then be used to design new fusidic acid derivatives that are optimized for these non-antimicrobial applications, potentially with reduced antibiotic activity to avoid contributing to bacterial resistance. The exploration of these pleiotropic effects could significantly broaden the therapeutic scope of the fusidane class of compounds. nih.govresearchgate.net
Application of 'Omics' Technologies in Understanding this compound Action and Resistance
The suite of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful, systems-level tools to deepen our understanding of how this compound works and how bacteria evolve to resist it. semanticscholar.orgfrontiersin.org These approaches offer an unbiased, global view of the cellular response to the antibiotic.
A study comparing a fusidic acid-resistant S. aureus mutant (with a mutation in the fusA gene) to its susceptible parent strain using transcriptomics and metabolomics revealed profound physiological changes. nih.govnih.gov Key findings included:
Transcriptomics: The resistant mutant showed altered expression of hundreds of genes, including those involved in cell envelope synthesis, transport, and virulence regulation. nih.gov Notably, genes of the agr virulence operon were highly upregulated. nih.gov
Metabolomics: The resistant strain exhibited a significant accumulation of metabolites, particularly amino acids and sugars, suggesting that the impairment of protein synthesis due to the fusA mutation leads to metabolic bottlenecks. nih.gov
These results indicate that resistance is not simply a matter of target modification but involves a complex rewiring of the bacterium's entire physiology to compensate for the fitness costs associated with the resistance mutation. nih.gov
Future applications of 'omics' technologies could include:
Mechanism of Action Studies: Using proteomics (e.g., mass spectrometry) to identify all the proteins that interact with fusidic acid within the bacterial cell, potentially uncovering new targets or off-target effects. frontiersin.org
Resistance Prediction: Genomic sequencing of clinical isolates can rapidly identify known resistance mutations (fusA) or genes (fusB-family), allowing for more informed treatment decisions.
Novel Drug Target Identification: Comparing the 'omic' profiles of susceptible and resistant strains can reveal new cellular pathways that are critical for survival during antibiotic stress, which could become targets for new synergistic drugs. semanticscholar.org
Pharmacometabolomics: Studying how the host metabolome interacts with this compound could help predict patient-specific responses and optimize therapy.
By integrating these multi-omics datasets, researchers can construct a more complete picture of the drug-pathogen interaction, paving the way for more rational drug design and more effective strategies to combat resistance. jcvi.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Diethanolamine Fusidate in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly used. A standard solution of this compound is prepared in methanol and compared to the test sample using retention time and peak area matching. Ensure mobile phases are optimized to resolve fusidic acid derivatives from matrix interferences .
- Validation : Cross-validate results with mass spectrometry (LC-MS) for confirmatory analysis, particularly when dealing with complex matrices .
Q. How can solubility and stability of this compound be characterized in aqueous solutions?
- Procedure : Perform gravimetric solubility tests at varying pH levels (e.g., 4–9) and temperatures (2–37°C). Stability is assessed via accelerated degradation studies under heat (40°C) and light exposure, followed by HPLC quantification of intact compound .
- Key Metrics : Report solubility in mg/mL and degradation kinetics (e.g., half-life) under stress conditions .
Q. What protocols ensure purity assessment of this compound in reference standards?
- Approach : Use thin-layer chromatography (TLC) or HPLC with a diode-array detector (DAD) to quantify related substances. The European Pharmacopoeia recommends a limit of ≤2.0% total impurities, calculated relative to the main peak .
- Calibration : Employ certified reference materials (CRMs) for calibration curves, ensuring traceability to international standards .
Advanced Research Questions
Q. How can conflicting toxicological data on this compound’s carcinogenicity be reconciled?
- Analysis Framework :
Animal Studies : Review dose-response relationships from rodent models (e.g., liver/kidney tumors at high doses) .
Human Relevance : Assess mechanistic data (e.g., genotoxicity assays) and epidemiological studies. Note that the International Agency for Research on Cancer (IARC) classifies Diethanolamine as Group 2B ("possibly carcinogenic") due to insufficient human evidence .
Risk Mitigation : Recommend using the ALARA principle (As Low As Reasonably Achievable) in handling protocols .
Q. What adsorption isotherm models best describe the removal of this compound from wastewater?
- Experimental Design : Conduct batch adsorption studies using activated carbon (AC) or biochar. Fit equilibrium data to Langmuir, Freundlich, and Sips models.
- Findings : Freundlich and Sips models typically show better fit (R² > 0.95) due to heterogeneous surface interactions, while Langmuir assumes monolayer adsorption and may underestimate capacity .
Q. How can corrosion rates in CO₂ absorption systems using this compound be modeled?
- Method : Use electrochemical impedance spectroscopy (EIS) or weight-loss measurements in simulated flue gas environments. Incorporate variables like amine concentration (0.5–2.0 M), temperature (40–80°C), and CO₂ partial pressure (0.1–1.5 bar) .
- Model Validation : Compare results with the modified Kent-Eisenberg model to predict corrosion rates (mm/year) under industrial conditions .
Q. What strategies optimize this compound’s chromatographic resolution in complex biological matrices?
- Optimization Parameters :
- Mobile Phase : Test acetonitrile/water vs. methanol/water with 0.1% formic acid to enhance ionization in LC-MS.
- Column Chemistry : Compare C18, phenyl-hexyl, and HILIC columns for peak symmetry and retention .
- Validation : Include spike-recovery experiments (target: 90–110%) and matrix effect assessments (e.g., ion suppression/enhancement) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
